2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound features a bromine atom, a furan ring, a pyridine ring, and a methoxy group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 2-(furan-2-yl)pyridine, through a coupling reaction between furan and pyridine derivatives.
Bromination: The intermediate is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Amidation: The brominated intermediate undergoes an amidation reaction with 5-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan and pyridine rings can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and catalysts.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It can be used in the synthesis of analogs for biological testing to identify compounds with therapeutic potential.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Its derivatives might exhibit activity against certain diseases, making it a starting point for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The furan and pyridine rings might facilitate binding to specific sites, while the bromine atom could participate in halogen bonding, enhancing the compound’s affinity for its target.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(pyridin-3-ylmethyl)-5-methoxybenzamide: Lacks the furan ring, which might affect its reactivity and biological activity.
2-chloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide: Lacks the halogen atom, which could influence its ability to participate in certain reactions.
Uniqueness
The presence of both furan and pyridine rings, along with the bromine atom and methoxy group, makes 2-bromo-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-5-methoxybenzamide unique. These functional groups contribute to its diverse reactivity and potential biological activities, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-bromo-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-13-6-7-15(19)14(10-13)18(22)21-11-12-4-2-8-20-17(12)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBWEINOXSZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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